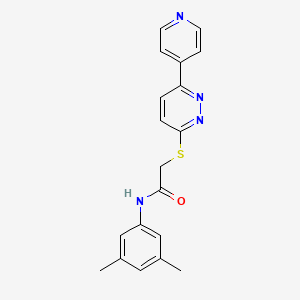

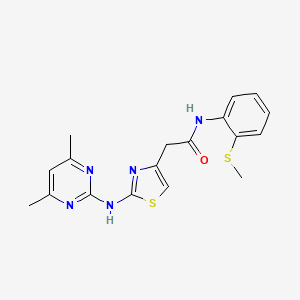

N-(3,5-二甲基苯基)-2-(6-吡啶-4-基嘧啶-3-基)硫代乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

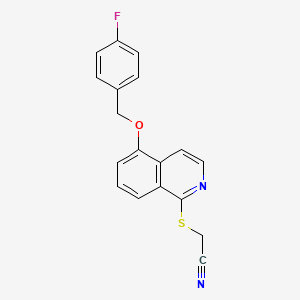

N-(3,5-dimethylphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide, also known as compound X, is a novel chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

科学研究应用

药物化学和药物设计

药物化学研究通常涉及合成和表征新化合物以用于潜在的治疗应用。类似于 N-(3,5-二甲基苯基)-2-(6-吡啶-4-基嘧啶-3-基)硫代乙酰胺的化合物已被合成并评估其抗菌和抗真菌活性,展示了它们作为先导化合物在开发新药中的潜力。Al-Kamali 和 Al-Hazmi (2014) 进行的研究表明,制备具有磺酰胺部分的新型嘧啶衍生物,表明在抗菌药物发现中应用 (Al-Kamali 和 Al-Hazmi,2014)。

药理研究

已经对具有结构相似性的化合物的药理学评价进行,以了解它们对健康状况和疾病的影响。例如,Sakurai 等人 (1989) 对 N-(2,6-二甲基苯基)-2-(2-氧代-1-吡咯烷基)乙酰胺(一种具有相似结构基序的化合物)的研究调查了其对大鼠学习和记忆的影响,表明相关化合物具有潜在的认知增强特性 (Sakurai 等人,1989)。

作用机制

Target of Action

The primary target of CCG-195532 is the RhoA transcriptional signaling pathway . This pathway plays a crucial role in various cellular functions, including cell adhesion, migration, invasion, and survival .

Mode of Action

CCG-195532 acts as an inhibitor of the RhoA transcriptional signaling pathway . It operates downstream of Rho, blocking transcription stimulated by various proteins involved in the pathway . The compound’s action suggests a mechanism targeting MKL/SRF-dependent transcriptional activation .

Biochemical Pathways

The RhoA transcriptional signaling pathway is the primary biochemical pathway affected by CCG-195532 . This pathway involves the serum response factor (SRF) and its coactivator and oncogene, megakaryoblastic leukemia 1 (MKL1) . Inhibition of this pathway could serve as a potential therapeutic strategy for cancer .

Pharmacokinetics

The study of drug disposition in the human body, including absorption, distribution, metabolism, and excretion (adme), is an integral part of drug development and rational pharmacotherapy .

Result of Action

The molecular and cellular effects of CCG-195532’s action involve the inhibition of the Rho/SRF pathway . This leads to the downregulation of mitochondrial genes, repression of mitochondrial oxidative phosphorylation, and overall ATP reduction . These effects highlight a critical role of CCG-195532 in inhibiting the transcription of SRF/p49 and PGC-1α, β .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . . It’s important to note that factors such as temperature, light, and pollution could potentially alter the effectiveness of a compound .

属性

IUPAC Name |

N-(3,5-dimethylphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4OS/c1-13-9-14(2)11-16(10-13)21-18(24)12-25-19-4-3-17(22-23-19)15-5-7-20-8-6-15/h3-11H,12H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHRLFLJHRDPZLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[2-[2-(2,5-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2925809.png)

![6,7-Dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-methylbenzoyl)quinoline hydrochloride](/img/structure/B2925815.png)

![2-amino-4-(4-isopropylphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2925821.png)

![2-[({6-Cyclopropylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)amino]-1-[3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B2925823.png)

![8-Amino-5-oxaspiro[3.5]nonane-2-carboxylic acid hydrochloride](/img/structure/B2925824.png)

![N-(4-methoxyphenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2925827.png)